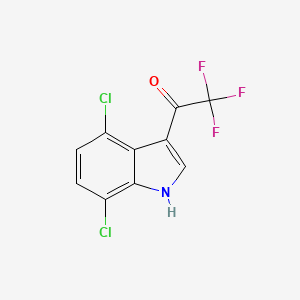
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of indole, dichloro, and trifluoroethanone functional groups
Preparation Methods
The synthesis of 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dichloroindole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives.
Scientific Research Applications
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
Ethyl 3-(4,7-Dichloro-3-indolyl)propanoate: This compound shares the indole and dichloro functional groups but differs in the presence of an ethyl ester group instead of the trifluoroethanone moiety.
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic acid: This compound has a similar structure but contains an oxoacetic acid group instead of the trifluoroethanone group.
Properties
Molecular Formula |
C10H4Cl2F3NO |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
1-(4,7-dichloro-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-6(12)8-7(5)4(3-16-8)9(17)10(13,14)15/h1-3,16H |
InChI Key |
HNACTXRQIOGZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
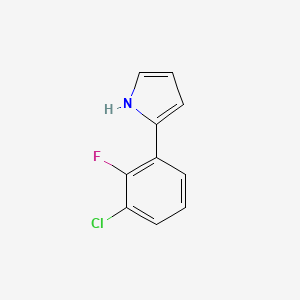

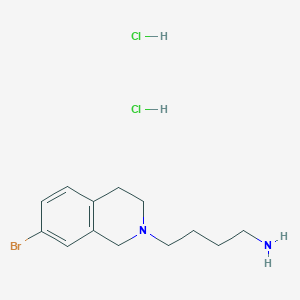
![2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13726257.png)
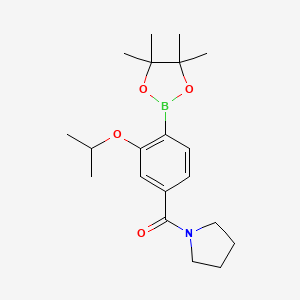
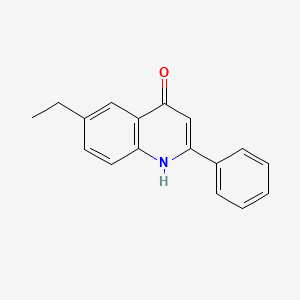
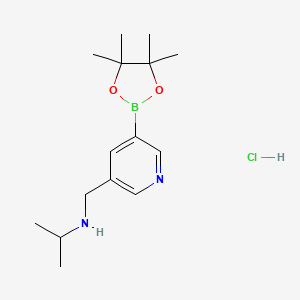
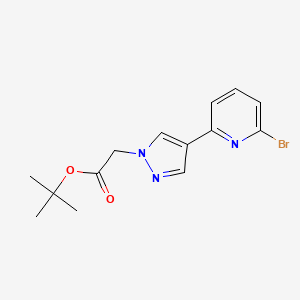
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)

![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

